molecular formula C13H11BO3 B1344665 4-(3-Formylphenyl)phenylboronic acid CAS No. 1101866-02-7

4-(3-Formylphenyl)phenylboronic acid

Cat. No. B1344665
CAS RN: 1101866-02-7
M. Wt: 226.04 g/mol
InChI Key: POFFFXSVUBIUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Formylphenyl)phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients . It finds industrial application as a stabilizer and inhibitor for enzymes .


Synthesis Analysis

The synthesis of 4-formylyphenylboronic acid was reported by the group of Heinrich Nöth in 1990 . The process involves the use of 4-bromobenzaldehyde as a starting material . The acetalization of the aldehyde group was carried out using diethoxymethoxyethane and ethanol to give 1-bromo-4-(diethoxymethyl)benzene . The formation of the Grignard compound with magnesium requires 1,2-dibromoethane and activation with ultrasound . Reaction with tri-n-butyl borate leads to the protected aryl boronic ester which gives after acidic work-up the target product .


Molecular Structure Analysis

The molecular formula of 4-(3-Formylphenyl)phenylboronic acid is C13H11BO3 . The boron atom is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

4-(3-Formylphenyl)phenylboronic acid acts as a reagent used for various reactions including Palladium-catalyzed arylation Suzuki-Miyaura cross-coupling in water, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, ligand-free copper-catalyzed coupling of nitro arenes with arylboronic acids, and others .


Physical And Chemical Properties Analysis

4-(3-Formylphenyl)phenylboronic acid is a white powder . It has a molecular weight of 226.04 . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .

Scientific Research Applications

Glucose-Sensitive Polymers for Diabetes Treatment

Phenylboronic acid conjugates have been utilized to create glucose-sensitive polymers. These polymers can enable self-regulated insulin release, which is crucial in the treatment of diabetes. They also serve as diagnostic agents due to their sensitivity to glucose levels .

Wound Healing and Tumour Targeting

These conjugates have shown promise in wound healing applications and tumour targeting, providing a pathway for targeted therapeutic delivery and potentially improving healing processes .

3. Oral Delivery Systems for Proteinaceous Drugs 4-(3-Formylphenyl)phenylboronic acid has been used to develop oral delivery systems for drugs like calcitonin. This compound can inhibit enzymes in the gastrointestinal tract, which is beneficial for the oral delivery of protein-based medications .

Coupling Reactions in Organic Synthesis

This compound can act as a reactant in various coupling reactions, such as Suzuki coupling, which is a widely used method in organic synthesis to create complex molecules .

Biological Inhibition of Enzymes

As a biological inhibitor, phenylboronic acid derivatives can inhibit specific enzymes like γ-glutamyltranspeptidase, which has implications in studying enzyme behavior and regulation .

Chemosignaling Behavior Studies

The effects of boronic acid on fluoride-selective chemosignaling behavior have been studied using derivatives like 3-formylphenylboronic acid. This research is significant for understanding signaling mechanisms at the molecular level .

Structural and Vibrational Analysis

Research has been conducted on the structural and vibrational properties of formyl-substituted phenylboronic acids, providing insights into their physical characteristics and potential applications in materials science .

Solubility Studies

Studies on the solubility of phenylboronic acid and its cyclic esters in various organic solvents have been conducted, which is essential for understanding its behavior and applications in different solvent environments .

Mechanism of Action

Phenylboronic acids are strong class of Lewis acid because it has open shell Lewis bases that allow the conversion of sp2 trigonal hybridization to tetrahedral sp3 form . They are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression and metastasis of tumor cells .

Safety and Hazards

The safety data sheet indicates that 4-(3-Formylphenyl)phenylboronic acid is harmful if swallowed . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Phenylboronic acids and their derivatives are an important group of compounds due to their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . The most important fields are the synthesis of biaryl compounds in the Suzuki–Miyaura reaction, the molecular receptors of sugars, covalent organic frameworks and their use as biologically active compounds . There is a need to find boronic acids that have good water solubility. This feature is important for the construction of molecular sugar receptors and the use of boronic acids as biologically active agents .

properties

IUPAC Name

[4-(3-formylphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BO3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16)17/h1-9,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFFFXSVUBIUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=CC(=C2)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Formylphenyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.